molecular formula C5H8ClF4N B1484912 3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride CAS No. 2098058-51-4

3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

Cat. No.: B1484912
CAS No.: 2098058-51-4
M. Wt: 193.57 g/mol
InChI Key: RFDOHVVFCDSAIF-UHFFFAOYSA-N
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Description

3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is a chemical compound with the molecular formula C₅H₈ClF₄N and a molecular weight of 193.57 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoroethyl group attached to an azetidine ring, making it a unique fluorinated azetidine derivative. It is primarily used in scientific research and has applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride typically involves the reaction of azetidine with fluorinating agents and trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide and a suitable base to introduce the trifluoroethyl group, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials and specialty chemicals due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroethyl)azetidine hydrochloride: Similar structure but lacks the fluorine atom at the 3-position.

    3-Fluoroazetidine hydrochloride: Contains a fluorine atom but does not have the trifluoroethyl group.

    2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Contains a trifluoroethyl group but has a different core structure.

Uniqueness

3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is unique due to the combination of a fluorine atom and a trifluoroethyl group attached to the azetidine ring. This dual fluorination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research applications.

Properties

IUPAC Name

3-fluoro-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N.ClH/c6-4(2-10-3-4)1-5(7,8)9;/h10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDOHVVFCDSAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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